
3-chloro-N-methyl-N-(oxan-4-yl)propanamide
Vue d'ensemble
Description
3-Chloro-N-methyl-N-(oxan-4-yl)propanamide, commonly referred to as 3-Cl-MPA, is an organic compound that has been widely studied due to its various applications in the scientific research field. It is a synthetic compound that is highly soluble in water, making it an attractive choice for many laboratory experiments. 3-Cl-MPA is a versatile molecule that has been used in a variety of fields, including pharmacology, biochemistry, molecular biology, and organic chemistry.
Applications De Recherche Scientifique
Topical and Systemic Inflammation Inhibitors
- Research by Dassonville et al. (2008) explored the synthesis of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs. They found that N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide was notably potent in the TPA-induced mouse ear swelling assay, suggesting its application in inflammation treatment (Dassonville et al., 2008).
Palladium(II) Chloride Complexes
- A study by Palombo et al. (2019) discussed the formation of complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide and related ligands. This research contributes to the understanding of the chemistry of palladium complexes, which have applications in catalysis and materials science (Palombo et al., 2019).
Antinociceptive Activity
- A study by Önkol et al. (2004) synthesized (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and tested them for antinociceptive activity. This work contributes to pain management research, indicating potential applications of these compounds in developing new pain relievers (Önkol et al., 2004).
Antimicrobial Activity
- Research by Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and evaluated their antibacterial and antifungal properties. This suggests potential use in developing new antimicrobial agents (Baranovskyi et al., 2018).
Antidepressant Drug Production
- Tang et al. (2011) discussed the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using Rhodotorula glutinis, leading to an intermediate in the production of (S)-duloxetine, an antidepressant drug. This research is significant in pharmaceutical manufacturing (Tang et al., 2011).
Immunomodulation
- Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. They found that certain compounds exhibited significant inhibitory activity on murine splenocytes proliferation, suggesting their potential application in immune-related disorders (Giraud et al., 2010).
Local Anesthetic Activity
- Saxena et al. (1984) synthesized basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, which demonstrated considerable local anesthetic activity. This research is important for developing new local anesthetics (Saxena et al., 1984).
Propriétés
IUPAC Name |
3-chloro-N-methyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLIVBBECPCSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1461561.png)
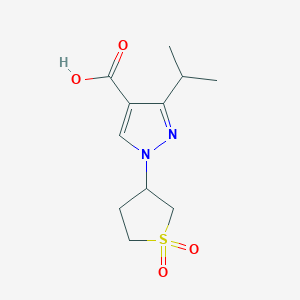
![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)
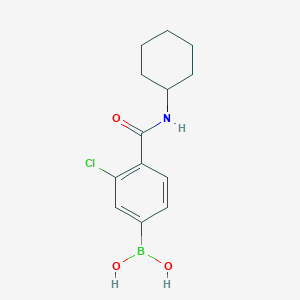
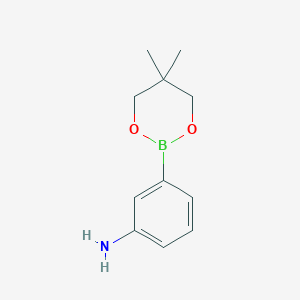
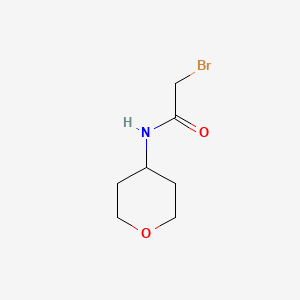
![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)
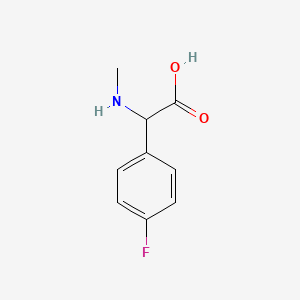
![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)
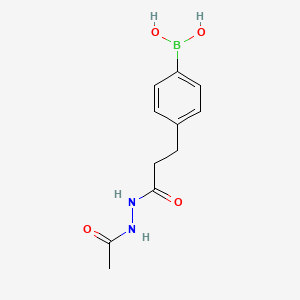
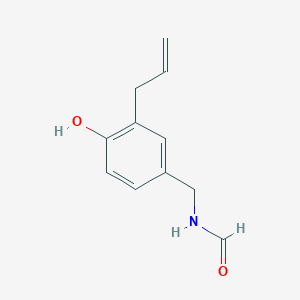
![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)